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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for standard SU-8 photolithography, a cornerstone

technique for fabricating microstructures used in microfluidics, MEMS, and other applications

relevant to drug development and life sciences research.

SU-8 is a negative, epoxy-based photoresist well-suited for creating high-aspect-ratio

structures due to its high optical transparency in the near-UV range.[1][2] When exposed to UV

light, the photoresist's molecular chains cross-link, rendering the exposed regions insoluble to

developers.[1][2][3] This protocol outlines the standard procedure for processing SU-8 to create

robust microstructures.

Experimental Protocols
The standard SU-8 photolithography process consists of a sequence of steps: substrate

preparation, spin coating, soft baking, exposure, post-exposure bake (PEB), development, and

an optional hard bake.[2][4][5][6] Each step is critical for achieving the desired feature

resolution and structural integrity.

1. Substrate Preparation:

Proper cleaning of the substrate is crucial for good adhesion of the SU-8 film. A common

method is solvent cleaning to remove organic residues and particles.[7]
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Procedure:

Place the substrate in an ultrasonic bath with acetone for 5 minutes.[7]

Transfer the substrate to a methanol bath for 1 minute.[7]

Rinse the substrate thoroughly with isopropyl alcohol (IPA).[7]

Dry the substrate using a stream of nitrogen gas.[7]

For dehydration, bake the substrate on a hot plate at 200°C for 5 minutes.[7] Allow it to

cool to room temperature before applying the photoresist.

2. SU-8 Spin Coating:

The thickness of the SU-8 film is determined by the viscosity of the chosen SU-8 formulation

and the spin coating parameters.[1]

Procedure:

Center the cleaned substrate on the spin coater chuck.

Dispense an appropriate amount of SU-8 onto the center of the substrate (approximately 1

ml per inch of wafer diameter).[7]

Spread Cycle: Ramp the spin coater to 500 rpm with an acceleration of 100 rpm/s and

hold for 5-10 seconds to allow the resist to spread evenly.[7]

Spin Cycle: Ramp up to the final spin speed (e.g., 3000 rpm) with an acceleration of 300

rpm/s and hold for 30-60 seconds to achieve the desired thickness.[7]

3. Soft Bake:

The soft bake step removes the solvent from the SU-8 film, solidifying it before UV exposure.[3]

This step is critical for preventing stress and cracking.[3] A two-step bake is recommended.

Procedure:
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Carefully place the coated substrate on a leveled hot plate at 65°C.

After the prescribed time, ramp the temperature up to 95°C.[7]

After the second bake period, allow the substrate to cool slowly to room temperature on

the hot plate to minimize thermal stress.[7][8]

4. UV Exposure:

SU-8 is most sensitive to UV light at a wavelength of 365 nm (i-line).[3][9] The exposure dose is

a critical parameter that depends on the film thickness.

Procedure:

Place the photomask in close contact with the SU-8 coated substrate. For thick resist

layers (>20µm), removing the edge bead of the resist can improve contact.[7]

Expose the substrate to a UV light source with the appropriate dose.

5. Post-Exposure Bake (PEB):

The PEB is a crucial step that thermally activates the cross-linking of the epoxy in the exposed

regions of the resist.[2]

Procedure:

Place the exposed substrate on a hot plate at 65°C.

Ramp the temperature to 95°C and bake for the specified time.[7]

Allow the substrate to cool down slowly to room temperature.[7] The pattern may become

visible during this step.[10]

6. Development:

During development, the unexposed and un-cross-linked regions of the SU-8 film are

dissolved.
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Procedure:

Immerse the substrate in a bath of SU-8 developer (e.g., PGMEA).[7]

Provide gentle agitation to aid the development process.[7]

After the development time, rinse the substrate with IPA.[11] If a white film appears, it

indicates incomplete development, and the substrate should be returned to the developer.

[11]

Dry the substrate with a gentle stream of nitrogen.

7. Hard Bake (Optional):

A final hard bake can be performed to further cross-link the SU-8, enhancing its mechanical

and chemical stability for applications where the SU-8 is a permanent part of the device.[2][11]

[12]

Procedure:

Bake the substrate on a hot plate or in a convection oven at a temperature between 150-

200°C.[11] The baking time will depend on the film thickness.

Data Presentation
The following tables provide approximate processing parameters for various SU-8 formulations

and thicknesses. These values should be considered as starting points and may require

optimization based on specific equipment and desired outcomes.

Table 1: Spin Coating and Baking Parameters for SU-8
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SU-8 Type
Desired
Thickness
(µm)

Spin Speed
(rpm)

Pre-Bake Time
@ 65°C (min)

Soft Bake Time
@ 95°C (min)

SU-8 2002 2 3000 1 2

SU-8 2005 5 3000 2 5

SU-8 2010 10 3000 3 7

SU-8 2025 25 2000 5 10

SU-8 2050 50 1500 7 20

SU-8 2075 75 1200 10 30

SU-8 2100 100 1000 15 45

Note: Data compiled from various sources and should be used as a guideline. Actual

parameters may vary.

Table 2: Exposure, Post-Exposure Bake, and Development Times

SU-8
Thickness
(µm)

Approximate
Exposure
Dose (mJ/cm²)

PEB Time @
65°C (min)

PEB Time @
95°C (min)

Development
Time (min)

2 100-150 1 2 1-2

5 150-200 1 3 2-3

10 200-250 2 5 3-5

25 250-350 3 7 5-7

50 350-450 5 10 7-10

75 450-550 7 15 10-15

100 550-650 10 20 15-20
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Note: Development times are for immersion with gentle agitation. Exposure doses are highly

dependent on the UV source and substrate reflectivity.
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Caption: Standard SU-8 photolithography workflow.
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Caption: Troubleshooting common SU-8 photolithography issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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